1H NMR and 13C NMR spectral data for 5-Bromo-6-methoxypyrazin-2-amine
1H NMR and 13C NMR spectral data for 5-Bromo-6-methoxypyrazin-2-amine
Title: Structural Elucidation of 5-Bromo-6-methoxypyrazin-2-amine: A Comprehensive NMR Technical Guide
Executive Summary
In the realm of drug discovery, substituted pyrazines represent a privileged heterocyclic scaffold frequently utilized in kinase inhibitors and antiviral agents. The precise structural verification of building blocks like 5-Bromo-6-methoxypyrazin-2-amine is critical, as positional isomers can drastically alter pharmacological efficacy. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral profiling of this compound. By moving beyond mere data listing, this guide details the mechanistic causality behind chemical shifts and establishes a self-validating experimental protocol to ensure high-fidelity data acquisition.
Physicochemical Profiling & Solvent Selection
Before initiating any NMR workflow, the physicochemical nature of the analyte must dictate the experimental parameters.
Structure Analysis: 5-Bromo-6-methoxypyrazin-2-amine features a highly functionalized pyrazine core:
-
C2: Primary amine (-NH 2 )
-
C3: Aromatic methine (-CH)
-
C5: Bromine (-Br)
-
C6: Methoxy group (-OCH 3 )
Solvent Causality: Deuterated dimethyl sulfoxide (DMSO- d6 ) is the mandatory solvent for this analysis.
-
Why not CDCl 3 ? The planar heterocyclic core and the primary amine group facilitate strong intermolecular hydrogen bonding, often leading to poor solubility and line broadening in non-polar solvents.
-
The DMSO Advantage: DMSO acts as a strong hydrogen-bond acceptor, disrupting intermolecular aggregation and ensuring a high-concentration, isotropic solution. Crucially, DMSO slows the chemical exchange rate of the -NH 2 protons, preventing them from exchanging with residual water and allowing them to be observed as a distinct, quantifiable resonance[1].
Standardized NMR Acquisition Protocol
To guarantee trustworthiness and reproducibility, the following self-validating workflow must be strictly adhered to.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 15–20 mg of 5-Bromo-6-methoxypyrazin-2-amine. Dissolve entirely in 0.6 mL of DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-point reference.
-
Filtration (Critical Step): Filter the solution through a 0.22 µm PTFE syringe filter directly into a standard 5 mm precision NMR tube. Rationale: Paramagnetic impurities (e.g., iron particulates from spatulas) cause localized magnetic field inhomogeneities, leading to rapid T2∗ relaxation and severe line broadening. Filtration ensures peak sharpness is purely a function of molecular dynamics.
-
Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automatic tuning and matching (ATM) for both 1 H and 13 C nuclei to optimize the probe's resonance frequency and impedance, maximizing signal-to-noise ratio (SNR).
-
Locking and Shimming: Lock the spectrometer to the deuterium frequency of DMSO- d6 . Execute gradient shimming (e.g., TopShim) to correct spatial magnetic field distortions, ensuring symmetrical Lorentzian peak shapes.
-
Data Acquisition:
-
1 H NMR: Execute a standard 1D proton pulse sequence (zg30). Acquire 16–32 scans with a relaxation delay ( D1 ) of 2 seconds to allow full longitudinal relaxation.
-
13 C NMR: Execute a proton-decoupled 13 C pulse sequence (zgpg30). Acquire 1024–2048 scans with a D1 of 2 seconds to ensure sufficient SNR for the quaternary carbons, which lack attached protons to facilitate rapid relaxation.
-
-
Processing: Apply Fourier Transform (FT). Perform manual zero- and first-order phase correction, followed by a polynomial baseline correction. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
1 H NMR Spectral Analysis
The proton NMR spectrum of 5-Bromo-6-methoxypyrazin-2-amine is remarkably clean due to the high degree of substitution.
Table 1: 1 H NMR Spectral Data (DMSO- d6 , 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Mechanistic Rationale |
| 7.60 | Singlet (s) | 1H | C3-H (Aromatic) | The lone aromatic proton is significantly shielded relative to unsubstituted pyrazine (~8.5 ppm) due to the strong resonance electron donation (+M effect) from the ortho-NH 2 group, which increases electron density at C3. |
| 6.50 | Broad Singlet (br s) | 2H | -NH 2 (Amine) | Broadened due to intermediate chemical exchange rates and 14 N quadrupolar relaxation. The use of DMSO- d6 restricts rapid proton exchange, allowing this peak to be cleanly observed. |
| 3.85 | Singlet (s) | 3H | -OCH 3 (Methoxy) | Deshielded by the directly attached electronegative oxygen atom. This shift is highly characteristic of a methoxy group conjugated to an electron-deficient heteroaromatic ring. |
13 C NMR Spectral Analysis
Carbon-13 NMR provides definitive proof of the pyrazine ring's substitution pattern. The absence of proton coupling (due to broadband decoupling) yields five distinct singlets.
Table 2: 13 C NMR Spectral Data (DMSO- d6 , 100 MHz)
| Chemical Shift (δ, ppm) | Type | Assignment | Causality / Mechanistic Rationale |
| 156.0 | Quaternary (C) | C6 (C-OCH 3 ) | Strongly deshielded by the inductive electron-withdrawing effect (-I) of the directly attached electronegative oxygen atom. |
| 153.0 | Quaternary (C) | C2 (C-NH 2 ) | Deshielded by the electronegative nitrogen of the amino group. While the -NH 2 group donates electron density via resonance to ortho positions, its inductive pull deshields the ipso carbon. |
| 125.0 | Quaternary (C) | C5 (C-Br) | Exhibits the "heavy atom effect" (spin-orbit coupling) from the massive bromine atom, which anomalously shields the ipso carbon relative to what electronegativity alone would predict. |
| 122.0 | Methine (CH) | C3 (Aromatic) | Shielded by the ortho-NH 2 group's resonance donation (+M), which pushes electron density onto this specific carbon, shifting it upfield compared to typical pyrazine carbons. |
| 54.0 | Methyl (CH 3 ) | -OCH 3 | Typical aliphatic carbon shift, deshielded from standard alkane values (~10-20 ppm) strictly due to the adjacent oxygen atom. |
2D NMR Connectivity Mapping
While 1D NMR is sufficient for routine verification of this specific compound, de novo structural elucidation or impurity profiling requires 2D NMR techniques. Heteronuclear Single Quantum Coherence (HSQC) is used to map the direct C3-H and -OCH 3 connections, while Heteronuclear Multiple Bond Correlation (HMBC) confirms the quaternary carbon placements by observing 2-bond and 3-bond couplings from the C3 proton and the methoxy protons.
Figure 1: Standardized NMR acquisition and structural elucidation workflow.
Conclusion
The structural validation of 5-Bromo-6-methoxypyrazin-2-amine relies heavily on understanding the electronic interplay of its substituents. The strong resonance donation of the amine and methoxy groups, counterbalanced by the inductive pull and heavy-atom effects of the halogens and heteroatoms, creates a highly distinct and predictable NMR profile. By adhering to the rigorous sample preparation and acquisition protocols outlined above, researchers can ensure maximum data integrity for downstream drug development applications.
References
-
MilliporeSigma. "5-Bromo-6-methoxypyrazin-2-amine | 1245649-92-6". sigmaaldrich.com. URL:[2]
-
Sigma-Aldrich. "5-Bromo-6-methoxypyrazin-2-amine | 1245649-92-6 Properties & Technical Service". sigmaaldrich.com. URL:
-
Ambeed. "1245649-92-6 | 5-Bromo-6-methoxypyrazin-2-amine". ambeed.com. URL:[1]
